molecular formula C2H2BrClO2 B3029541 Bromochloroacetic acid CAS No. 69430-36-0

Bromochloroacetic acid

Cat. No. B3029541
CAS RN: 69430-36-0
M. Wt: 173.39 g/mol
InChI Key: GEHJBWKLJVFKPS-UHFFFAOYSA-N
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Description

Bromochloroacetic acid is a disinfection byproduct (DBP) that forms when chlorine-based disinfectants react with natural organic matter and bromide ions in water. Studies have shown that bromochloroacetic acid is one of the haloacetic acids (HAAs) that can be produced during the chlorination of water containing bromide ions . The presence of bromochloroacetic acid in drinking water is of concern due to its potential health effects, including toxicity and carcinogenicity .

Synthesis Analysis

The synthesis of bromochloroacetic acid is not typically conducted intentionally but occurs as a byproduct of water treatment processes. In research settings, standards for bromochloroacetic acid have been synthesized for analytical purposes . The formation of bromochloroacetic acid in chlorinated water is influenced by factors such as the bromide content of the water and the conditions of the chlorination process .

Molecular Structure Analysis

Bromochloroacetic acid has a molecular structure that includes both a bromine and a chlorine atom attached to a two-carbon acetic acid backbone. The presence of these halogen atoms is significant because they play a crucial role in the reactivity and toxicity of the molecule. The molecular structure of bromochloroacetic acid is similar to other haloacetic acids but with different halogen substitutions, which can affect its physical and chemical properties .

Chemical Reactions Analysis

Bromochloroacetic acid can undergo various chemical reactions, including dehalogenation. For instance, a study demonstrated the complete dehalogenation of bromochloroacetic acid using liquid phase catalytic hydrogenation over Pd/CeO2 catalysts . This process is significant for the removal of such toxic compounds from water, contributing to safer drinking water.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromochloroacetic acid, such as solubility, stability, and reactivity, are influenced by its molecular structure. The presence of bromine and chlorine atoms makes it more reactive compared to acetic acid. Studies have developed methods for the detection and quantification of bromochloroacetic acid in water, indicating its stability and persistence in chlorinated water systems . The toxicological properties of bromochloroacetic acid have been studied in animal models, showing potential carcinogenic effects when present in drinking water .

Relevant Case Studies

Several case studies have been conducted to understand the formation, distribution, and effects of bromochloroacetic acid. For example, research on chlorinated drinking water from Lake Kinneret revealed the presence of bromochloroacetic acid among other DBPs, with a high bromide content affecting the distribution of these compounds . Another study analyzed the occurrence of haloacetic acids, including bromochloroacetic acid, in Dutch drinking water, finding that these compounds were present in all surface water-derived drinking waters but not in groundwater-derived drinking waters . Toxicology and carcinogenesis studies in rats and mice have provided evidence of the potential health hazards associated with bromochloroacetic acid exposure .

Scientific Research Applications

Water Disinfection Byproducts

Bromochloroacetic acid is a notable disinfection byproduct (DBP) formed during the treatment of drinking water, especially when chlorine-containing oxidizing compounds are used and bromide is present in the source water. This compound is a major concern due to its widespread occurrence and potential health implications. Studies have investigated the effects of various factors like bromide ion concentration and water source on the formation and distribution of haloacetic acids, including bromochloroacetic acid, during water treatment processes (Cowman & Singer, 1996), (Wu & Chadik, 1998).

Environmental Impact and Treatment

Research has focused on the environmental impact of bromochloroacetic acid and methods for its treatment and removal. For instance, the use of supported palladium catalysts for the dehalogenation of bromochloroacetic acid has been explored, highlighting effective ways to address its presence in the environment (Zheng et al., 2019). Additionally, the ecotoxicological effects on estuarine phytoplankton have been studied, emphasizing the need for effective management strategies to mitigate its impact on aquatic ecosystems (Gordon et al., 2015).

Analytical Methods for Detection

Advancements in analytical techniques have been made to detect bromochloroacetic acid in various matrices. High-performance ion chromatography and tandem mass spectrometry have been developed for the rapid and sensitive detection of haloacetic acids, including bromochloroacetic acid, in water samples. This allows for more effective monitoring of water quality and assessment of the presence of DBPs in drinking water sources (Xue et al., 2016), (Guo et al., 2003).

Toxicological Studies

Numerous toxicological studies have been conducted to understand the health implications of bromochloroacetic acid exposure. These studies range from examining its carcinogenic potential in animal models to understanding its genotoxic effects. For example, research on F344/N rats and B6C3F1 mice has provided insights into the cancer-related hazards of bromochloroacetic acid when present in drinking water (National Toxicology Program, 2009).

Safety And Hazards

Bromochloroacetic acid is classified as a skin corrosive substance . It can cause serious eye damage, skin irritation, and severe skin burns . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . In case of exposure, immediate medical attention is advised .

Future Directions

Haloacetic acids, including Bromochloroacetic acid, are a public health concern due to their cytotoxicity and carcinogenicity . They are formed as by-products during water disinfection and are prevalent in chlorinated water . Future research is needed to provide more data for the assessment and regulation of these compounds, and more efforts are required for understanding their underlying mechanisms .

properties

IUPAC Name

2-bromo-2-chloroacetic acid
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InChI

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6)
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InChI Key

GEHJBWKLJVFKPS-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)(Cl)Br
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Molecular Formula

C2H2BrClO2
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DSSTOX Substance ID

DTXSID4024642
Record name Bromochloroacetic acid
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Molecular Weight

173.39 g/mol
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Physical Description

Crystalline compound; [PubChem]
Record name Bromochloroacetic acid
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Boiling Point

215 °C at 760 mm Hg; 104 °C at 11 mm Hg
Record name BROMOCHLOROACETIC ACID
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Flash Point

230 °F (110 °C): closed cup
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Density

1.9848 g/cu cm at 31 °C
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Mechanism of Action

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect.
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Product Name

Bromochloroacetic acid

CAS RN

5589-96-8, 68238-35-7, 69430-36-0
Record name Bromochloroacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromochloroacetic acid
Reactant of Route 2
Bromochloroacetic acid
Reactant of Route 3
Bromochloroacetic acid
Reactant of Route 4
Bromochloroacetic acid
Reactant of Route 5
Bromochloroacetic acid
Reactant of Route 6
Bromochloroacetic acid

Citations

For This Compound
1,880
Citations
GR Klinefelter, LF Strader, JD Suarez… - Toxicological …, 2002 - academic.oup.com
… In the present study we sought to establish whether equimolar exposure to bromochloroacetic acid (BCA), a prevalent by-product in finished drinking water, is also capable of disrupting …
Number of citations: 50 academic.oup.com
SE George, GM Nelson, AE Swank… - Toxicological …, 2000 - academic.oup.com
Human consumption of chlorinated drinking water has been linked epidemiologically to bladder, kidney, and rectal cancers. The disinfection by-product (DBP) dichloroacetic acid is a …
Number of citations: 15 academic.oup.com
X Zhang, RJ Bull, J Fisher, JA Cotruvo, BS Cummings - Toxicology, 2011 - Elsevier
… With this in mind, we tested the effect of two of these by-products, chlorite (in the form of NaClO 2 ) and bromochloroacetic acid (BCAA), on BrO 3 − cytotoxicity in normal rat kidney (NRK…
Number of citations: 22 www.sciencedirect.com
N Weber, T Higuchi, J Tessari… - Journal of Toxicology …, 2004 - Taylor & Francis
… The objective of the present study was to evaluate and compare the developmental effects of bromochloroacetic acid (BCA) and DBA using the Frog Embryo Teratogenesis Assay—…
Number of citations: 18 www.tandfonline.com
DB Tully, JC Luft, JC Rockett, H Ren, JE Schmid… - Reproductive …, 2005 - Elsevier
A byproduct of drinking water disinfection, bromochloroacetic acid (BCA), acts as a reproductive toxicant in rats. To determine if BCA produces similar reproductive toxicity in mice, …
Number of citations: 25 www.sciencedirect.com
C Zheng, M Li, H Liu, Z Xu - Chemosphere, 2020 - Elsevier
… bromochloroacetic acid conversion was observed on Pd/SiO 2 , whereas bromochloroacetic acid … functionality was removed from bromochloroacetic acid. A complete dehalogenation of …
Number of citations: 11 www.sciencedirect.com
ES Hunter III, E Rogers, M Blanton, A Richard… - Reproductive …, 2006 - Elsevier
… Several haloacetic acids [such as DCA, TCA and bromochloroacetic acid (BCA)] have been … by exposing mouse conceptuses to bromochloroacetic acid (BCA), dibromochloroacetic acid …
Number of citations: 39 www.sciencedirect.com
GA Cowman, PC Singer - Environmental science & technology, 1995 - ACS Publications
The objective of this study was to investigate the effect of bromide ion on the distribution of haloacetic acid (HAA) species resulting from the chlorination and chloramination of waters …
Number of citations: 469 pubs.acs.org
MG Muellner, MS Attene‐Ramos… - Environmental and …, 2010 - Wiley Online Library
… With testis-specific DNA microarrays, the altered gene expression in mice exposed to bromochloroacetic acid were involved in processes including cell communication and adhesion, …
Number of citations: 35 onlinelibrary.wiley.com
JE Andrews, HP Nichols, JE Schmid, LM Mole… - Reproductive …, 2004 - Elsevier
… , DCA, dibromoacetic acid (DBA) and bromochloroacetic acid (BCA) were evaluated for their … In house chemical analysis of the Bromochloroacetic acid indicated it contained 24% …
Number of citations: 67 www.sciencedirect.com

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